molecular formula C20H26 B14184765 2-Benzyl-1-hexyl-3-methylbenzene CAS No. 917774-44-8

2-Benzyl-1-hexyl-3-methylbenzene

Cat. No.: B14184765
CAS No.: 917774-44-8
M. Wt: 266.4 g/mol
InChI Key: UMUATQSXLHBKLN-UHFFFAOYSA-N
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Description

2-Benzyl-1-hexyl-3-methylbenzene is a polyaromatic hydrocarbon featuring a benzene core substituted with a benzyl group at position 2, a hexyl chain at position 1, and a methyl group at position 2. Its molecular formula is C₂₀H₂₄, with a molecular weight of 264.41 g/mol.

Properties

CAS No.

917774-44-8

Molecular Formula

C20H26

Molecular Weight

266.4 g/mol

IUPAC Name

2-benzyl-1-hexyl-3-methylbenzene

InChI

InChI=1S/C20H26/c1-3-4-5-9-14-19-15-10-11-17(2)20(19)16-18-12-7-6-8-13-18/h6-8,10-13,15H,3-5,9,14,16H2,1-2H3

InChI Key

UMUATQSXLHBKLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC(=C1CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Chlorination-Reduction Sequence for Intermediate Synthesis

A critical intermediate in synthesizing 2-benzyl-1-hexyl-3-methylbenzene is 2-chloromethyl-3-methylbiphenyl, which can undergo reductive dechlorination to introduce alkyl chains. As demonstrated in CN103772151A, chlorination of 2,3-dimethylbiphenyl with chlorine gas under ultraviolet light at 40–120°C produces 2-chloromethyl-3-methylbiphenyl in 38.9% yield. Subsequent hydrogenation using palladium on carbon (0.1–5 mol%) and hydrogen gas (0.1–0.6 MPa) at 50–70°C reduces the chloromethyl group to a methylene bridge, yielding 2,3-dimethylbiphenyl with 91.4–97.6% efficiency. Adapting this protocol, the chloromethyl intermediate could react with hexylmagnesium bromide in a Grignard exchange to install the hexyl group, followed by benzylation via Friedel-Crafts alkylation.

Table 1: Chlorination-Reduction Parameters for Intermediate Synthesis

Step Conditions Catalyst Yield (%)
Chlorination Cl₂, UV, 40–120°C, 3–10 h None 38.9
Reduction H₂, 50–70°C, 6–10 h Pd/C (1–5 mol%) 91.4–97.6

Catalytic Alkylation Using Acidic Molecular Sieves

The alkylation of benzene derivatives with alcohols or alkyl halides over acidic catalysts, as detailed in CN101624327A, offers a pathway to introduce methyl and hexyl groups. For instance, ZSM-5 molecular sieves catalyze the reaction between benzene and methanol at 300–500°C and 0.1–5.0 MPa, producing toluene with 100% methanol conversion and 48.33% selectivity. By substituting methanol with 1-hexanol or 1-chlorohexane, this method could enable the direct alkylation of 3-methyltoluene to form 1-hexyl-3-methylbenzene. Subsequent benzylation using benzyl chloride and metatitanic acid (H₂TiO₃) at 90–120°C, as described in CN103833509A, would furnish the target compound.

Table 2: Alkylation Performance of ZSM-5 Catalysts

Substrate Alkylating Agent Temperature (°C) Pressure (MPa) Selectivity (%)
Benzene Methanol 400 0.1 48.33 (toluene)
3-Methyltoluene 1-Chlorohexane 350 0.5 Hypothetical: 85

Friedel-Crafts Benzylation with Solid Acid Catalysts

Friedel-Crafts alkylation using metatitanic acid catalysts, as reported in CN103833509A, achieves 96–99% conversion of benzyl chloride to benzyltoluene derivatives. Applying this method, 1-hexyl-3-methylbenzene could react with benzyl chloride at 90–120°C in the presence of H₂TiO₃ roasted at 400–600°C, yielding 2-benzyl-1-hexyl-3-methylbenzene. The catalyst’s acidity and surface area, enhanced by high-temperature calcination, promote electrophilic substitution at the ortho position relative to the methyl group, ensuring regioselectivity.

Table 3: Friedel-Crafts Benzylation Conditions and Outcomes

Catalyst Pretreatment Reaction Temperature (°C) Benzyl Chloride Conversion (%) Monobenzyl:Di benzyl Ratio
H₂TiO₃, 600°C, 2 h 120 >99 4.4:1

Challenges and Strategic Considerations

  • Regioselectivity Control : The methyl group’s ortho/para-directing effects may lead to competing substitution at the 4-position. Employing bulky catalysts or low temperatures could mitigate this.
  • Hexyl Group Installation : Primary alkyl halides like 1-chlorohexane are prone to carbocation rearrangements during Friedel-Crafts reactions. Using zeolite catalysts with constrained pore structures (e.g., ZSM-22) may stabilize transition states and prevent isomerization.
  • Product Separation : Vacuum distillation, as utilized in CN103772151A, effectively isolates intermediates and final products with boiling points differing by ≥20°C.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-hexyl-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, H₂CrO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃ (nitration), H₂SO₄ (sulfonation), Br₂ (bromination)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro, sulfonic, and halogenated derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Benzyl-1-hexyl-3-methylbenzene with compounds sharing alkyl, aryl, or functional group similarities, as derived from the evidence:

Table 1: Structural and Property Comparison

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Benzyl-1-hexyl-3-methylbenzene Benzyl, hexyl, methyl C₂₀H₂₄ 264.41 Hydrocarbon; moderate hydrophobicity, potential solvent
(1-Ethyloctyl)benzene Ethyl, octyl C₁₆H₂₆ 218.38 Longer alkyl chain; lower boiling point due to reduced branching
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl, dimethyl C₁₃H₁₉NO₂ 221.29 Polar; N,O-bidentate directing group for catalysis
Hexaphenylbenzene Six phenyl groups C₄₂H₃₀ 534.69 High thermal stability; rigid structure for materials science

Key Comparisons

Substituent Effects on Physical Properties

  • Alkyl Chain Length and Branching :

  • 2-Benzyl-1-hexyl-3-methylbenzene’s hexyl chain provides moderate hydrophobicity and flexibility. In contrast, (1-ethyloctyl)benzene (C₁₆H₂₆) has a longer, linear octyl chain, likely reducing its boiling point compared to the branched hexyl analog .
    • Aromatic vs. Polar Functional Groups :
  • The amide and hydroxyl groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide confer polarity and catalytic utility, unlike the purely hydrocarbon nature of 2-Benzyl-1-hexyl-3-methylbenzene .

Molecular Weight and Stability

  • Hexaphenylbenzene (C₄₂H₃₀, MW 534.69) exhibits exceptional rigidity and thermal stability due to six phenyl substituents, whereas 2-Benzyl-1-hexyl-3-methylbenzene’s fewer substituents suggest lower melting points and greater conformational flexibility .

Reactivity and Applications Catalytic Potential: The N,O-bidentate group in the benzamide derivative enables metal-catalyzed C–H bond functionalization, a feature absent in 2-Benzyl-1-hexyl-3-methylbenzene due to its lack of coordinating heteroatoms . Material Science: Hexaphenylbenzene’s rigid structure is suited for optoelectronic materials, while 2-Benzyl-1-hexyl-3-methylbenzene’s aliphatic-aromatic hybrid structure may favor use in polymer plasticizers or surfactants.

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